(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
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Overview
Description
(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound characterized by its unique structure, which includes a naphthyridine moiety fused with an indeno-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine precursor, which is then subjected to cyclization reactions to form the indeno-oxazole ring system. Key steps may include:
Formation of the Naphthyridine Precursor: This can be achieved through condensation reactions involving appropriate starting materials such as 2-aminopyridine and aldehydes.
Cyclization: The naphthyridine intermediate undergoes cyclization with reagents like acetic anhydride or other cyclizing agents to form the indeno-oxazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. Additionally, purification steps like recrystallization and chromatography are crucial to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on its application. For instance, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: shares structural similarities with other fused ring systems like quinolines, isoquinolines, and benzoxazoles.
Quinolines: Known for their antimalarial and antibacterial properties.
Isoquinolines: Used in the synthesis of alkaloids and pharmaceuticals.
Benzoxazoles: Employed in the development of fluorescent dyes and bioactive compounds.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the presence of both naphthyridine and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3aS,8bR)-2-(1,8-naphthyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-6-13-12(4-1)10-15-16(13)21-18(22-15)14-8-7-11-5-3-9-19-17(11)20-14/h1-9,15-16H,10H2/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRGLLQOENPNIY-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC=N5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC=N5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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